2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential as Anti-stress Agents
One study focuses on the synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. A series of derivatives were synthesized and evaluated for their anti-stress activity, demonstrating potential as lead molecules for developing new anti-stress agents (Badru, Anand, & Singh, 2012).
Photoluminescent Properties
Another research area explores the photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units. These polymers show strong photoluminescence and are proposed for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Absorption and Fluorescence Studies
Research on soluble polar diketo-pyrrolo-pyrroles, including derivatives of the compound , shows these compounds exhibit moderate positive solvatochromism of fluorescence. This property suggests potential applications in materials science, specifically in the development of materials with tunable optical properties (Lun̆ák et al., 2011).
Antibacterial Activity
Some derivatives have been synthesized and screened for antibacterial activities, showing activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents (Kaur & Singh, 2014).
Advanced Glycation End Product Formation Inhibitory Activity
Another study synthesized derivatives to screen for inhibitory activity against the formation of advanced glycation end (AGE) products. The findings indicated significant activity against AGE formation, suggesting potential therapeutic applications in managing conditions associated with AGEs, such as diabetes complications (Kaur, Singh, & Jaggi, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of nerve signal transmission at synapses.
Mode of Action
This compound interacts with acetylcholinesterase by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at nerve synapses. This results in enhanced cholinergic nerve transmission.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration at synapses, enhancing cholinergic nerve transmission . This can result in improved cognition and memory, making the compound potentially useful in the management of Alzheimer’s disease .
Properties
IUPAC Name |
2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-13-14(11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)22-15(13)17(21)18-16/h1-10,13-15H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYJBYIRWGIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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